![molecular formula C13H13NO4 B1586684 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate CAS No. 884494-66-0](/img/structure/B1586684.png)
2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Overview
Description
2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, commonly known as EMIDC, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. EMIDC has been found to possess a wide range of biochemical and physiological effects and has been used in lab experiments to study its mechanism of action.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory and Analgesic Agents
Indole-3-propionic acids, which can be prepared using 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate as a reactant, have been found to have anti-inflammatory and analgesic properties . Similarly, some 5-hydroxy alkylated ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate derivatives were found to have anti-inflammatory and analgesic activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antioxidant properties .
Antimicrobial Activity
A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives have been synthesized by coupling 5-substituted indole-2-carboxylic acids with various amines . These derivatives have shown promising antimicrobial activity .
Cannabinoid CB1 Receptor Antagonists
Indolecarboxamides, which can be prepared using 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate as a reactant, have been found to act as cannabinoid CB1 receptor antagonists .
Synthesis of Oxazino[4,3-a]indoles
2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate can be used as a reactant for the synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions .
These are just a few of the many potential applications of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in scientific research. It’s clear that this compound and its derivatives have a wide range of biological activities and therapeutic possibilities .
properties
IUPAC Name |
2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-6-8(12(15)17-2)4-5-10(9)14-11/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFILAPAOMFUIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370076 | |
Record name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |
CAS RN |
884494-66-0 | |
Record name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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